

Synthetic Protocol: Formation of Hydrobenzamide

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Compound Focus: Hydrobenzamide

CAS No.: 92-29-5

Cat. No.: S1899743

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Hydrobenzamide is synthesized via the condensation of benzaldehyde with ammonia, forming a stable trimeric species [1].

- **Reaction Equation:** $3 \text{C}_6\text{H}_5\text{CHO} + 2 \text{NH}_3 \rightarrow \text{C}_{21}\text{H}_{18}\text{N}_2 + 3 \text{H}_2\text{O}$
- **Procedure:**
 - Add 10 mL of benzaldehyde to a round-bottom flask.
 - Cool the flask in an ice-water bath to 0-5°C.
 - With constant stirring, slowly introduce a stream of **anhydrous ammonia gas** into the cooled benzaldehyde. The reaction is exothermic; maintain the temperature below 10°C.
 - Continue the ammonia addition until the mixture solidifies into a crystalline mass.
 - Filter the solid under vacuum and wash thoroughly with cold, anhydrous diethyl ether to remove any unreacted benzaldehyde.
 - Recrystallize the crude product from **absolute ethanol** to obtain pure **hydrobenzamide** as colorless crystals.
- **Note:** The structure of the intermediate long known as "**hydrobenzamide**" has been revised; it is now confirmed to be (E,E)-N,N'-(Phenylmethylene)bis(1-phenylmethanimine) [2] [1].

Experimental Protocol: Thermal Decomposition to Phenylmethanimine

A key application of **hydrobenzamide** is its use as a solid precursor for the thermally-tunable generation of reactive N-H imines, such as phenylmethanimine (PMI), in the gas phase for spectroscopic studies [3].

- **Principle:** **Hydrobenzamide** undergoes controlled thermal decomposition upon heating to release PMI.
- **Procedure:**
 - Place a small sample (10-50 mg) of solid, pure **hydrobenzamide** into the reservoir of a solenoid valve, such as one attached to a Fourier Transform Microwave (FTMW) spectrometer.
 - Heat the reservoir to **85°C** to vaporize the **hydrobenzamide** and induce its thermal decomposition [3].
 - The decomposition products, carried by an inert gas like neon or expanded into a vacuum, will include a mixture of E and Z isomers of phenylmethanimine [3].
 - The generated gas-phase PMI can then be characterized in real-time using techniques like **rotational electric resonance spectroscopy** in the 3–26 GHz range [3].

Characterization and Handling Data

The following tables summarize key data for **hydrobenzamide**.

Table 1: Physical and Chemical Identifiers

Property	Value / Identifier	Source
CAS Number	92-29-5	[4] [5] [6]
Molecular Formula	C ₂₁ H ₁₈ N ₂	[2] [4] [6]
Average Molecular Weight	298.39 g/mol	[2] [4] [6]
Melting Point	102-105 °C	[4] [6]
IUPAC Name	(E)-N-[[<i>(E)</i> -benzylideneamino]-phenylmethyl]-1-phenylmethanimine	[2] [6] [7]
SMILES	<chem>C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3</chem>	[6] [7]
InChI Key	VUYRFIIFTJICNA-LKNRODPVSA-N	[6] [7]

Table 2: Safety and Purchasing Information

Aspect	Details	Source
Hazard Statements	H301-H300 (Toxic if swallowed, fatal if swallowed)	[4]
Safety Precautions	P264, P270, P301+P310a, P321, P405, P501a	[4]
RIDADR Transport	UN 2811 (6.1/PG 3)	[4]
Example Purity/Price	98%, ~\$67.00 for 5 g	[5] [6]

Safety and Handling Notes

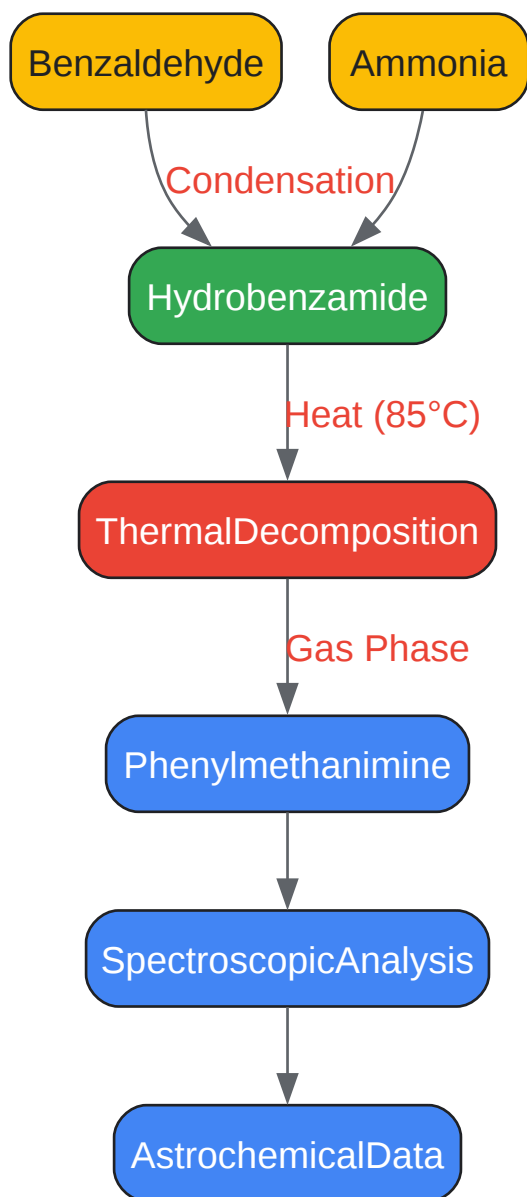
- **Toxicity:** **Hydrobenzamide** is classified as toxic (H301, H300) and requires careful handling [4].
- **Personal Protective Equipment (PPE):** Always wear appropriate gloves, safety glasses, and a lab coat.
- **Engineering Controls:** Use a fume hood when handling the powder, especially during the initial synthesis with ammonia gas.
- **Shipping:** It is classified as a dangerous good for transport (UN 2811) and may incur additional shipping charges [4] [5].

Research Applications and Significance

- **Astrochemistry:** The thermal decomposition protocol enables the laboratory study of highly reactive molecules like phenylmethanimine, providing crucial spectroscopic data to guide their search in the interstellar medium [3].
- **Polymer and Materials Science:** **Hydrobenzamide** is used in research as a cross-linking agent in polymers. Its chemical reactivity and stability help enhance the mechanical strength and thermal stability of plastics and resins [5].
- **Organic Synthesis:** It serves as a protected form of ammonia and aldehydes, allowing for the stepwise release and reaction of aldehyde equivalents in synthetic pathways [3] [1].

Workflow and Signaling Overview

The following diagram illustrates the role of **hydrobenzamide** in the research workflow for generating and studying phenylmethanimine.



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Frequently Asked Questions

Q1: Why is hydrobenzamide preferred over other precursors for generating phenylmethanimine? It is a stable, solid, and commercially available compound. Its thermal decomposition provides a simple,

"tunable" method to generate reactive N-H imines directly within a spectrometer, avoiding complex setups or catalysts [3].

Q2: Has the structure of hydrobenzamide been confirmed? Yes, modern analytical techniques have confirmed its structure as the trimeric (E,E)-isomer of N,N'-bis(benzylidene) phenylmethanediamine, revising some earlier historical assignments [2] [1].

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